N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide
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Overview
Description
“N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide” is a complex organic compound that features multiple functional groups, including furan, pyrazole, pyrimidine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with furan and acetamide derivatives. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine and pyrazole rings can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine ring may produce dihydropyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, “N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide” may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its unique structure may allow it to interact with specific molecular targets in the body.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its diverse functional groups and chemical reactivity.
Mechanism of Action
The mechanism by which “N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide” include other multi-functional organic molecules with furan, pyrazole, pyrimidine, and acetamide groups. Examples might include:
- “N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide”
- “N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-acetamide”
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H21N5O4 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C26H21N5O4/c1-17-8-5-6-11-21(17)35-16-25(33)28-23-14-20(22-12-7-13-34-22)30-31(23)26-27-19(15-24(32)29-26)18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,28,33)(H,27,29,32) |
InChI Key |
JMKIVOJHDJDRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
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